2-(4-bromophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZQYXJZMZUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13979-00-5 | |
| Record name | 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired dihydropyridazinone compound .
Industrial Production Methods
While specific industrial production methods for 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one, exhibit notable antimicrobial properties. For instance, studies have shown that these compounds display activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 128 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure allows for interaction with bacterial targets, enhancing its efficacy as an antimicrobial agent.
1.2 Anticancer Potential
Pyridazinone derivatives have been investigated for their anticancer properties. For example, certain analogs have demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . The structure-activity relationship (SAR) studies suggest that modifications in the side chains of pyridazinones can lead to increased potency against various cancer cell lines.
1.3 Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Pyridazinone derivatives are known to act as agonists for formyl peptide receptors (FPRs), which play a role in mediating inflammatory responses . Compounds with similar structures have been shown to induce chemotaxis in neutrophils, suggesting potential applications in treating inflammatory diseases.
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the reaction of brominated phenyl derivatives with hydrazine and appropriate carbonyl compounds under controlled conditions to yield the desired pyridazinone structure . Characterization techniques such as NMR spectroscopy and elemental analysis confirm the structural integrity of synthesized compounds.
2.2 Stability and Reactivity
Studies have indicated that pyridazinone derivatives are chemically stable and can serve as effective additives in various applications, such as lubricants and corrosion inhibitors . The efficiency of these compounds as antioxidants has been demonstrated through tests measuring the total acid number (TAN) changes in base oils.
Industrial Applications
3.1 Base Oil Improvement
Recent research highlights the use of pyridazinone derivatives as additives for improving the performance of base oils. These compounds exhibit antioxidant properties that enhance the thermal stability and longevity of lubricants . Additionally, they serve as corrosion inhibitors for metals in acidic environments, making them valuable in industrial applications.
3.2 Material Science
The unique chemical properties of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one also allow for its incorporation into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for automotive and aerospace industries.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Biological Activity: The FPR2 agonist activity of N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... The methoxybenzyl side chain further enhances specificity for FPR2 over FPR1 . In contrast, 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting that electron-donating groups (e.g., methyl) may favor anti-inflammatory pathways, while bromine’s electron-withdrawing nature might prioritize receptor agonism .
Substituent Position and Type: Halogen Effects: Bromine (in 2-(4-bromophenyl)-...) vs. chlorine/fluorine (in 5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-...) alters steric and electronic profiles. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems . Aliphatic vs. Aromatic Substitutions: The piperidin-4-yl group in 2-(Piperidin-4-yl)-...
Physicochemical Properties :
- Molecular weight and polarity vary significantly with substituents. For example, the FPR2 agonist (MW = 446.3 g/mol) is heavier due to its methoxybenzyl-acetamide side chain, whereas 2-(4-methylphenyl)-... (MW = 188.2 g/mol) is more compact .
Research Findings and Implications
- Receptor Specificity : The 4-bromophenyl group, combined with methoxybenzyl chains, enables selective FPR2 activation, as seen in N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... . This suggests that 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one could be modified with similar side chains to target specific receptors.
- Anti-inflammatory Potential: The methylphenyl analog’s IC₅₀ of 11.6 μM indicates that pyridazinone derivatives are promising anti-inflammatory agents. Bromophenyl substitution might require balancing electron-withdrawing effects with solubility for optimal activity .
- Synthetic Flexibility: Structural diversity in analogs (e.g., bromoethyl, chlorophenoxy) demonstrates the pyridazinone core’s adaptability for drug design .
Biological Activity
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromophenol with various reagents to form the pyridazinone structure. The compound has been characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis, confirming its chemical structure and purity .
Biological Activities
1. Antimicrobial Activity
Research indicates that 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one exhibits considerable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anti-inflammatory Properties
The anti-inflammatory effects of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory diseases.
Case Study:
In a recent animal model study, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent .
3. Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models.
The biological activities of 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has shown inhibitory effects on various enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation: It may modulate receptor activity related to inflammatory pathways, thereby exerting its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions . Key steps include:
- Reacting 4-bromophenyl precursors with hydrazine derivatives to form the dihydropyridazinone core.
- Optimizing yields by adjusting solvent polarity (e.g., ethanol, DMF) and catalyst loading (e.g., acid/base conditions).
- Purification via recrystallization or column chromatography to isolate the product .
- Critical Parameters : Reaction temperature (reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact side-product formation.
Q. How is the crystal structure of this compound determined, and what tools are used for refinement?
- Methodological Answer :
- X-ray crystallography is the gold standard. Single-crystal diffraction data are collected and processed using SHELX (e.g., SHELXL for refinement) .
- Software like ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .
- Key metrics: Bond lengths, angles, and torsion angles are refined to assess structural accuracy .
Q. What functional groups influence the compound’s reactivity, and how can they be modified?
- Methodological Answer :
- The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization.
- The dihydropyridazinone core is susceptible to oxidation or ring-opening under acidic/basic conditions.
- Strategic modifications (e.g., introducing electron-withdrawing groups) enhance stability or bioactivity .
Advanced Research Questions
Q. What mechanisms explain unexpected byproducts during synthesis, and how are they characterized?
- Methodological Answer :
- Byproducts often arise from competing cyclization pathways or incomplete substitution .
- LC-MS and NMR (e.g., - HSQC) identify impurities by comparing fragmentation patterns or chemical shifts .
- Kinetic studies (varying reaction time/temperature) help isolate intermediates and map reaction pathways .
Q. How do hydrogen-bonding patterns influence crystal packing, and what analytical methods decode these interactions?
- Methodological Answer :
- Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds (e.g., , motifs) to predict packing efficiency .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions) from crystallographic data .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular docking (e.g., AutoDock Vina) screens binding affinities with proteins (e.g., kinases) using crystal structures from the PDB .
- MD simulations assess stability of ligand-receptor complexes under physiological conditions .
Q. How do researchers resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Pharmacokinetic studies evaluate bioavailability (e.g., hepatic metabolism via CYP450 enzymes) using LC-MS/MS .
- Tissue distribution assays (radiolabeled compounds) identify off-target accumulation.
- Proteomics (e.g., affinity pull-down assays) confirm target engagement in complex biological matrices .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under oxidative conditions?
- Methodological Answer :
- Controlled stress testing : Expose the compound to , UV light, or elevated temperatures, and monitor degradation via HPLC-UV .
- EPR spectroscopy detects free radical intermediates to clarify oxidation pathways .
- Comparative studies using analogs (e.g., chloro vs. bromo derivatives) isolate electronic effects on stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
